molecular formula C17H16N2O2 B11234174 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide

Cat. No.: B11234174
M. Wt: 280.32 g/mol
InChI Key: SZSHEMZQNNVRHN-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide is a synthetic compound characterized by a tetrahydrocarbazole core linked to a 2-furamide moiety. The tetrahydrocarbazole scaffold is a partially saturated carbazole derivative, which is known for its pharmacological relevance in antiviral and enzyme-inhibitory applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H16N2O2/c20-17(15-9-4-10-21-15)19-14-8-3-6-12-11-5-1-2-7-13(11)18-16(12)14/h1-2,4-5,7,9-10,14,18H,3,6,8H2,(H,19,20)

InChI Key

SZSHEMZQNNVRHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Antiviral Activity

  • GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) Structure: Shares the tetrahydrocarbazole core but substitutes the 2-furamide with a 6-chloro-pyridinecarboxamide group. Activity: Exhibits broad-spectrum antiviral properties, particularly against human papillomavirus (HPV), with a molecular weight of 326 . Key Difference: The pyridinecarboxamide group may enhance metabolic stability compared to the 2-furamide, as furan derivatives are prone to methanolysis .
  • Tetrahydrocarbazole Amides (General Class)

    • Examples : Compounds described in Gudmundsson et al. (2009) include variations with halogenated or alkylated substituents on the carbazole ring .
    • Activity : Potent anti-HPV activity linked to the carbazole scaffold’s ability to intercalate DNA or inhibit viral enzymes .

2-Furamide Derivatives

  • NMDPEF (N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide) Structure: Contains a 2-furamide group attached to a complex heterocyclic system. Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo . Comparison: The 2-furamide moiety in NMDPEF is critical for QR2 inhibition, suggesting that N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide may similarly target redox enzymes .
  • N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide Structure: Features a 2-furamide group on a bicyclic amine scaffold.

Carbazole Derivatives with Alternative Substituents

  • 2-Phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Structure: Replaces the 2-furamide with a phenylacetamide group.

Physicochemical and Stability Comparisons

Compound Molecular Weight Key Functional Group Stability Notes Biological Activity
This compound Not specified 2-Furamide Susceptible to methanolysis Potential enzyme inhibition
GSK983 326 Pyridinecarboxamide High metabolic stability Antiviral (HPV)
NMDPEF Not specified 2-Furamide Stable in vivo for QR2 inhibition Antidote (paraquat toxicity)
2-Phenylacetamide analog Not specified Phenylacetamide Enhanced lipophilicity Undisclosed

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